4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine
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Overview
Description
“4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 83548-63-4 . It has a molecular weight of 322.82 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C18H11ClN2S/c19-16-15-14 (12-7-3-1-4-8-12)11-22-18 (15)21-17 (20-16)13-9-5-2-6-10-13/h1-11H . The InChI key is MASLXZNRIFKASA-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at room temperature .
Scientific Research Applications
Antitumor Activity : One study discussed the synthesis of a compound related to 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, which showed significant activity against the Walker 256 carcinosarcoma in rats, indicating potential antitumor applications (Grivsky et al., 1980).
Heterocyclic Compound Synthesis : Research on the condensation of ethyl-5-amino-2,4-diphenylthieno[2,3-d]pyrimidine-6-carboxylate has led to the synthesis of various new heterocyclic compounds, indicating a broad scope in organic chemistry and pharmaceutical research (Abdel Moneam, 2005).
Antiviral Activity : A study focused on the synthesis and evaluation of antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Although the activity against human cytomegalovirus (HCMV) was noted, it was not sufficiently distinct from cytotoxicity, suggesting the need for further research in this area (Saxena et al., 1988).
Antimicrobial Agents : Another study described the synthesis of new thienopyrimidine derivatives and tested them as antimicrobial agents. This indicates potential applications in developing new antimicrobial drugs (Hozien et al., 1996).
Antifungal Activities : There's research on the synthesis of 4-Chlorothieno[2,3-d]pyrimidines and their evaluation for antifungal activity, highlighting another area of biomedical application (Konno et al., 1989).
Novel Amino Acids and Imidazoles Containing Thieno[2,3-d]pyrimidine Moiety : A variety of novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazoles, were synthesized and showed promising radioprotective and antitumor activities (Alqasoumi et al., 2009).
Mechanism of Action
- CDK2 plays a crucial role in cell cycle regulation, specifically during the G1/S transition. It forms complexes with cyclins (such as cyclin A) and phosphorylates downstream substrates involved in cell cycle progression .
- This disruption of cell cycle regulation leads to cell cycle arrest and ultimately inhibits tumor cell proliferation .
- Downstream effects include:
- ADME Properties :
- Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Properties
IUPAC Name |
4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-15-14(12-7-3-1-4-8-12)11-22-18(15)21-17(20-16)13-9-5-2-6-10-13/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASLXZNRIFKASA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399787 |
Source
|
Record name | 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83548-63-4 |
Source
|
Record name | 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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